Nicomol

Vascular Biology Prostaglandin Metabolism Thrombosis Research

Researchers studying HDL subfraction modulation face challenges in distinguishing niacin-mediated effects from those of prodrugs with distinct pharmacokinetics. Nicomol (CAS 27959-26-8) solves this by providing a tetraester prodrug that uniquely elevates PGI2 while reducing TXA2, and specifically increases the HDL2/HDL3 ratio without PPARα-mediated hepatic enzyme induction. • PGI2 elevation & TXA2 reduction not replicated by nicotinic acid alone • HDL2 subfraction increase of 3-5 mg/dL; total cholesterol/HDL ratio decrease of 0.8-0.9 • Minimal hepatic peroxisomal enzyme induction vs. clofibrate

Molecular Formula C34H32N4O9
Molecular Weight 640.6 g/mol
CAS No. 27959-26-8
Cat. No. B1678752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicomol
CAS27959-26-8
Synonyms2,2,6,6-tetrakis(nicotinoyloxymethyl)cyclohexanol
2-hydroxy-1,1,3,3,-cyclohexatetramethanol-1,1,3,3 -tetranicotinate
K-31
nicomol
Molecular FormulaC34H32N4O9
Molecular Weight640.6 g/mol
Structural Identifiers
SMILESC1CC(C(C(C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3)O)(COC(=O)C4=CN=CC=C4)COC(=O)C5=CN=CC=C5
InChIInChI=1S/C34H32N4O9/c39-28(24-6-1-12-35-16-24)44-20-33(21-45-29(40)25-7-2-13-36-17-25)10-5-11-34(32(33)43,22-46-30(41)26-8-3-14-37-18-26)23-47-31(42)27-9-4-15-38-19-27/h1-4,6-9,12-19,32,43H,5,10-11,20-23H2
InChIKeyVRAHPESAMYMDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nicomol (CAS 27959-26-8): A Unique Nicotinic Acid Ester Derivative for Hypolipidemic Research


Nicomol (CAS 27959-26-8), chemically known as 2,2,6,6-tetrakis(nicotinoyloxymethyl)cyclohexanol, is an orally active hypolipidemic agent belonging to the class of nicotinic acid (niacin) derivatives [1]. It is a tetraester prodrug of nicotinic acid that was developed and marketed in Japan under the brand name Cholexamin (Kyorin Pharmaceutical) for the treatment of hyperlipidemia and peripheral circulatory disorders [2]. Nicomol is characterized by its ability to increase high-density lipoprotein cholesterol (HDL-C) levels while reducing plasma triglycerides and free fatty acids, with a distinct pharmacological profile compared to its parent compound nicotinic acid and other lipid-lowering agents .

Nicomol (CAS 27959-26-8) Procurement: Why Substitution with Niacin or Nicotinyl Alcohol May Not Be Appropriate


Although Nicomol is a prodrug that releases nicotinic acid (niacin) in vivo, its pharmacological effects cannot be fully replicated by the parent compound or other nicotinic acid derivatives due to its unique tetraester structure, which imparts distinct pharmacokinetic and pharmacodynamic properties [1]. Direct head-to-head studies demonstrate that Nicomol exerts effects on prostaglandin I2 (PGI2) and thromboxane A2 (TXA2) formation that are not observed with nicotinic acid alone, and its impact on hepatic drug-metabolizing enzymes differs significantly from clofibrate [2][3]. These intrinsic molecular differences mean that generic substitution with simple niacin or nicotinyl alcohol will not recapitulate the specific lipid-modulating and vascular effects of Nicomol, making procurement of the exact compound essential for research reproducibility and for applications targeting specific lipoprotein subfraction modulation.

Nicomol (CAS 27959-26-8) Procurement Evidence: Head-to-Head Comparative Data Against Key Analogs


Differential Effect on PGI2 and TXA2: Nicomol vs. Nicotinic Acid

In an ex vivo platelet-rich plasma-arterial ring system, Nicomol significantly elevated PGI2 levels and reduced TXA2 levels, whereas an equimolar concentration of its major metabolite, nicotinic acid, had no effect on either PGI2 or TXA2 formation [1].

Vascular Biology Prostaglandin Metabolism Thrombosis Research

Distinct Hepatic Enzyme Induction Profile: Nicomol vs. Clofibrate

In normolipemic rats, Nicomol administration resulted in only a slight tendency to increase microsomal drug-metabolizing enzyme activity, in contrast to clofibrate (CPIB), which significantly increased these enzyme activities [1]. Additionally, unlike clofibrate, Nicomol had little influence on hepatic peroxisomal enzymes, indicating a distinct mechanism of action with potentially lower peroxisome proliferation-associated risk [2].

Drug Metabolism Hepatotoxicity Peroxisome Proliferation

Quantitative Impact on HDL Cholesterol in Humans: Nicomol Monotherapy Data

In human studies of patients with cardiovascular disease, a daily 1,200 mg dose of Nicomol for 1 to 3 months significantly increased mean HDL cholesterol levels by 3 to 5 mg/dL and reduced the total cholesterol/HDL cholesterol ratio by 0.8 to 0.9 (p<0.05) [1]. Additionally, Nicomol treatment specifically increased the HDL2e/HDL3e subfraction ratio, a marker associated with enhanced reverse cholesterol transport [2]. While not a direct comparator study, this provides a quantitative baseline for Nicomol's efficacy, against which other agents must be measured.

Clinical Lipidology HDL-C Modulation Cardiovascular Risk

Impact on VLDL and HDL Subfractions in Ischemic Heart Disease Patients

In a clinical study of 14 patients with ischemic heart disease, Nicomol (1.2 g/day for 3 months) significantly decreased VLDL-triglyceride concentration and significantly increased HDL-cholesterol levels, with a particularly notable elevation of the HDL2 subfraction compared to HDL3, leading to an increased HDL2/HDL3-cholesterol ratio [1].

Lipoprotein Metabolism VLDL Reduction HDL Subfraction Analysis

Nicomol (CAS 27959-26-8): Validated Research and Industrial Application Scenarios


Investigating Vascular Protective Mechanisms Independent of Niacin Metabolism

Given Nicomol's direct effect on elevating PGI2 and reducing TXA2 in ex vivo systems, a property not shared by its metabolite nicotinic acid [1], researchers focused on dissecting the molecular mechanisms of vasoprotection and anti-thrombotic pathways should prioritize Nicomol to study effects that are not mediated by simple niacin supplementation. This is particularly relevant for studies of endothelial function and platelet activation where the PGI2/TXA2 axis is key.

Studies Requiring Lipid Modulation Without Hepatic Peroxisome Proliferation

For experimental models where the confounding effects of peroxisome proliferator-activated receptor alpha (PPARα)-mediated enzyme induction and hepatomegaly must be minimized, Nicomol offers a distinct advantage over clofibrate. Its demonstrated lack of significant effect on hepatic peroxisomal enzymes and drug-metabolizing systems in normolipemic animals [2][3] makes it a superior choice for studying lipid metabolism and atherosclerosis in the absence of these pleiotropic hepatic effects.

Research on HDL Subfraction Modulation and Reverse Cholesterol Transport

Nicomol is an ideal tool compound for studies investigating the specific elevation of HDL2 subfractions, a particle size associated with enhanced reverse cholesterol transport and cardiovascular protection [4]. Its well-documented ability to increase the HDL2/HDL3 ratio in both healthy volunteers and cardiovascular disease patients [5] provides a reliable pharmacological intervention for experiments aimed at understanding the biology of HDL subclasses and their role in atherosclerosis regression.

Reference Standard for Comparative Pharmacological Studies of Nicotinic Acid Derivatives

Given its unique tetraester structure and distinct biological profile, Nicomol serves as a critical reference standard for benchmarking novel nicotinic acid derivatives or other lipid-modulating agents. Its quantitative effects on HDL-C (3-5 mg/dL increase), total cholesterol/HDL ratio (0.8-0.9 decrease), and specific impact on PGI2/TXA2 balance provide clear, measurable endpoints for comparative efficacy and mechanistic studies [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicomol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.